molecular formula C8H7BrF2 B1442124 1-(Bromomethyl)-4-(difluoromethyl)benzene CAS No. 873373-34-3

1-(Bromomethyl)-4-(difluoromethyl)benzene

Cat. No. B1442124
M. Wt: 221.04 g/mol
InChI Key: MVSMLXCLMRPXFA-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-4-(difluoromethyl)benzene” is a chemical compound with the CAS RN®: 1263178-51-3 . It is produced by Angene International Limited .

Scientific Research Applications

General Use

  • Scientific Field : Organic Chemistry
  • Application Summary : “1-(Bromomethyl)-4-(difluoromethyl)benzene” is a type of fluorinated building block . These are often used in the synthesis of various organic compounds due to their reactivity and the unique properties of fluorine.

Specific Application

  • Scientific Field : Polymer Chemistry
  • Application Summary : “1-(Bromomethyl)-4-(difluoromethyl)benzene” has been used in the controlled radical polymerization of styrene .
  • Methods of Application : In this application, “1-(Bromomethyl)-4-(difluoromethyl)benzene” is used as an initiator in the polymerization reaction . The specific procedures and parameters would depend on the exact conditions of the polymerization.
  • Results or Outcomes : The use of “1-(Bromomethyl)-4-(difluoromethyl)benzene” in this context allows for the controlled synthesis of polystyrene .

Fluorophore Development

  • Scientific Field : Materials Science
  • Application Summary : This compound can be used in the development of single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone .
  • Methods of Application : The specific procedures would depend on the fluorophore being developed. Typically, this would involve organic synthesis reactions to incorporate the benzene ring into the larger fluorophore structure .
  • Results or Outcomes : The development of new fluorophores can lead to advances in various fields, including biology and materials science .

Controlled Radical Polymerization

  • Scientific Field : Polymer Chemistry
  • Application Summary : “1-(Bromomethyl)-4-(difluoromethyl)benzene” has been used in the controlled radical polymerization of styrene .
  • Methods of Application : In this application, “1-(Bromomethyl)-4-(difluoromethyl)benzene” is used as an initiator in the polymerization reaction . The specific procedures and parameters would depend on the exact conditions of the polymerization.
  • Results or Outcomes : The use of “1-(Bromomethyl)-4-(difluoromethyl)benzene” in this context allows for the controlled synthesis of polystyrene .

Safety And Hazards

While specific safety and hazard information for “1-(Bromomethyl)-4-(difluoromethyl)benzene” is not available in the search results, benzene, a related compound, is known to be highly toxic and a known carcinogen . Exposure to it may cause leukemia .

properties

IUPAC Name

1-(bromomethyl)-4-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSMLXCLMRPXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-(difluoromethyl)benzene

CAS RN

873373-34-3
Record name 1-(bromomethyl)-4-(difluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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